molecular formula C18H11Br2N5O2 B11678641 N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11678641
M. Wt: 489.1 g/mol
InChI Key: HJARXGYNHLRWLT-UHFFFAOYSA-N
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Description

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines an indole and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 4-bromophenylhydrazine to form the intermediate hydrazone. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide lies in its dual indole-pyrazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H11Br2N5O2

Molecular Weight

489.1 g/mol

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H11Br2N5O2/c19-10-3-1-9(2-4-10)14-8-15(23-22-14)17(26)25-24-16-12-7-11(20)5-6-13(12)21-18(16)27/h1-8,21,27H,(H,22,23)

InChI Key

HJARXGYNHLRWLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O)Br

Origin of Product

United States

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